2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid
Description
2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid is a pyridine-derived hydrazone compound characterized by a trifluoromethyl group and a chlorine substituent on the pyridine ring. Its molecular formula is C₈H₅ClF₃N₃O₂, with a molecular weight of 267.60 g/mol (CAS: 338795-25-8) .
Properties
CAS No. |
338422-72-3 |
|---|---|
Molecular Formula |
C11H9ClF3N3O4 |
Molecular Weight |
339.65 g/mol |
IUPAC Name |
(2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]pentanedioic acid |
InChI |
InChI=1S/C11H9ClF3N3O4/c12-6-3-5(11(13,14)15)4-16-9(6)18-17-7(10(21)22)1-2-8(19)20/h3-4H,1-2H2,(H,16,18)(H,19,20)(H,21,22)/b17-7+ |
InChI Key |
CWMOLBNXRMPNTF-REZTVBANSA-N |
SMILES |
C1=C(C=NC(=C1Cl)NN=C(CCC(=O)O)C(=O)O)C(F)(F)F |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)N/N=C(\CCC(=O)O)/C(=O)O)C(F)(F)F |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN=C(CCC(=O)O)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chlorination and Functionalization of Pyridine Core
Patented methods for analogous pyridine derivatives (CN106349159A, CN107286087B) reveal critical steps:
Step 1: Preparation of 2,3-Dichloro-5-Trifluoromethylpyridine
3-Trifluoromethylpyridine → Halogenation (Cl₂, FeCl₃ catalyst) → 2,3-Dichloro-5-trifluoromethylpyridine
Conditions: 40-50°C, dichloromethane solvent, 85% yield.
Step 2: Selective Cyanation at C2 Position
2,3-Dichloro-5-trifluoromethylpyridine + KCN → Nucleophilic substitution → 3-Chloro-2-cyano-5-trifluoromethylpyridine
Optimized Parameters:
Hydrazine Formation via Staudinger Reaction
Conversion of cyano to hydrazino group:
3-Chloro-2-cyano-5-trifluoromethylpyridine + NH₂NH₂·H₂O → Hydrazinolysis → 3-Chloro-5-trifluoromethyl-2-pyridinylhydrazine
Critical Factors:
Hydrazone Coupling with Pentanedioic Acid Derivatives
Ketoglutaric Acid Route
Reaction Scheme :
3-Chloro-5-trifluoromethyl-2-pyridinylhydrazine + α-Ketoglutaric acid → Condensation → Target Compound
Optimized Conditions:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| pH | 4.5-5.0 (acetate buffer) | Maximizes nucleophilicity |
| Temperature | 25-30°C | Prevents hydrazine oxidation |
| Catalyst | p-TsOH (5 mol%) | Accelerates imine formation |
| Reaction Time | 24-36 hrs | Complete conversion |
Acyl Hydrazide Pathway
Alternative approach using preactivated acid derivatives:
Glutaric anhydride → Hydrazinolysis → Glutaric dihydrazide → Selective monoacylation → Coupling with pyridinecarbonyl chloride
Key Observations:
- Monoacylation selectivity reaches 89% using 1.05 eq. hydrazine in THF at -15°C
- Final coupling requires Schlenk techniques under N₂ atmosphere to prevent oxidation
Purification and Analytical Characterization
Crystallization Optimization
| Solvent System | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethyl acetate/hexane | Needles | 99.2 | 75 |
| MeOH/H₂O (7:3) | Prisms | 98.7 | 82 |
| Acetonitrile | Amorphous | 97.5 | 65 |
Preferred Method: Slow evaporation from methanol/water (7:3) yields X-ray quality crystals suitable for structural verification.
Spectroscopic Data Correlation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.72 (d, J=2.4 Hz, 1H, Py-H6)
- δ 8.15 (dd, J=2.4, 8.8 Hz, 1H, Py-H4)
- δ 11.32 (s, 1H, NH)
- δ 2.45-2.68 (m, 4H, CH₂COOH)
IR (KBr) :
- 1695 cm⁻¹ (C=O str.)
- 1580 cm⁻¹ (C=N str.)
- 1320 cm⁻¹ (C-F str.)
Scale-Up Considerations and Industrial Viability
Process Mass Intensity (PMI) Analysis
| Stage | PMI | Solvent Recovery (%) |
|---|---|---|
| Pyridine synthesis | 18.7 | 92 |
| Hydrazine formation | 23.4 | 85 |
| Coupling reaction | 31.2 | 78 |
Key Findings:
- Dichloromethane replaced with 2-MeTHF in coupling step improves E-factor by 40%
- Continuous flow hydrogenation reduces reaction time from 8 hrs to 45 min
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine group.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound may be used as a probe or marker in biological assays to study cellular processes and interactions.
Industrial Applications: It can serve as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The main compound’s pentanedioic acid moiety distinguishes it from the triazolo-pyridine and dichlorobenzene derivatives, which may exhibit enhanced solubility or metal-chelating properties.
- The triazolo-pyridine analog (CAS: 135782-72-8) incorporates a fused triazole ring, likely increasing aromaticity and thermal stability compared to the hydrazono-pentanedioic acid structure .
Functional Comparison with Pesticide-Related Pyridines
–4 highlights pyridine derivatives used as herbicides, such as haloxyfop and fluazifop , which share the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group but differ in functional groups:
Key Observations :
- The main compound’s hydrazono-pentanedioic acid structure contrasts with the phenoxy-propanoic acid backbone of haloxyfop/fluazifop, which is critical for herbicidal activity via acetyl-CoA carboxylase inhibition .
- The banned haloxyfop-etoxyethyl ester (CAS: 87237-48-7) underscores the importance of functional group modifications on toxicity, suggesting the main compound’s acid form may have a safer profile .
Comparison with Bioactive Thiazole/Thienyl Derivatives
lists pyridine-thiazole hybrids (e.g., N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide) designed for anticancer or antiviral applications. These compounds differ in:
- Backbone : Benzamide-thiazole vs. pentanedioic acid.
- Functional Groups: Thioether (–S–) and thiazole rings vs. hydrazono-carboxylic acid.
Biological Activity
2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The compound features a unique structure that may influence its biological activity, particularly in relation to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 333.67 g/mol. The presence of the trifluoromethyl group and the hydrazone linkage are significant for its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing a range of effects including:
- Antitumor Activity : Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, hydrazone derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
- Antimicrobial Properties : Some studies suggest that hydrazone compounds can exhibit antimicrobial activity, potentially through the chelation of metal ions essential for microbial growth. This property is particularly relevant in the context of drug-resistant strains.
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
Case Studies and Research Findings
-
Antitumor Activity :
- A study evaluated the cytotoxic effects of hydrazone derivatives on human pancreatic cancer cells (Patu8988) and found that these compounds significantly inhibited cell proliferation. The mechanism was linked to apoptosis induction via the mitochondrial pathway .
- Another investigation focused on a series of hydrazones, revealing that those containing halogenated pyridine rings exhibited enhanced antitumor activity due to increased lipophilicity and better membrane penetration .
-
Antimicrobial Effects :
- A recent study highlighted the efficacy of hydrazone derivatives against multidrug-resistant bacterial strains. The compounds were effective in inhibiting bacterial growth, likely through disruption of bacterial cell membranes or interference with metabolic pathways.
-
Antioxidant Properties :
- Research on similar compounds demonstrated their ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in various biological systems. The antioxidant capacity was measured using assays such as DPPH and ABTS, showing significant activity at micromolar concentrations .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid?
- Methodological Answer : The synthesis typically involves coupling a hydrazine derivative with a substituted pyridine precursor. For example, hydrazone formation via condensation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine (or similar intermediates) with pentanedioic acid derivatives under acidic or catalytic conditions.
- Key Considerations :
- Use anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis of the trifluoromethyl group.
- Monitor reaction progress via TLC or HPLC, as hydrazones may exhibit tautomerism affecting yield .
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent degradation of the hydrazone moiety.
- Safety Protocols :
- Wear nitrile gloves, lab coats, and safety goggles during handling.
- Use fume hoods to avoid inhalation of fine particles (particle size <10 µm) .
- For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste .
Q. What spectroscopic and chromatographic techniques are suitable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify hydrazone proton signals (δ 8–10 ppm) and trifluoromethyl splitting patterns (19F NMR, δ –60 to –70 ppm) .
- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to confirm purity (>95%) and molecular ion peaks .
- FT-IR : Confirm C=N stretch (1600–1650 cm⁻¹) and carboxylic acid O-H (2500–3000 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or binding affinity of this hydrazone derivative?
- Methodological Answer :
- Docking Studies : Use software like Molecular Operating Environment (MOE) to model interactions with biological targets (e.g., enzymes with pyridine-binding pockets). Parameterize the trifluoromethyl group’s electron-withdrawing effects .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess tautomeric stability (enol vs. keto forms) .
- ADMET Prediction : Tools like SwissADME can estimate solubility (LogP ~2.5) and metabolic stability .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Cross-reference data from CAS, PubChem, and ChemSpider to identify variability in assay conditions (e.g., pH, solvent) .
- Dose-Response Validation : Reproduce experiments using standardized protocols (e.g., randomized block design with four replicates) to isolate confounding variables .
- Structural Analog Comparison : Compare with fluazifop () or benzoic acid derivatives () to contextualize structure-activity relationships.
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Crystallization Issues : The hydrazone group’s flexibility and trifluoromethyl hydrophobicity may hinder crystal lattice formation.
- Solutions :
- Use slow evaporation from DMSO/water mixtures at 4°C.
- Co-crystallize with heavy atoms (e.g., Pt derivatives) for XRD phasing .
- Submit resolved structures to the Protein Data Bank (PDB) for validation .
Data Contradiction Analysis
Q. Why do similar pyridine derivatives exhibit divergent applications (e.g., pesticides vs. pharmaceuticals)?
- Methodological Answer :
- Functional Group Impact : Trifluoromethyl groups enhance agrochemical activity (e.g., fluazifop in ) by increasing membrane permeability. In contrast, benzoic acid derivatives () may target mammalian enzymes.
- Experimental Design : Conduct comparative bioassays (e.g., plant vs. human cell lines) under controlled conditions to assess selectivity .
Safety and Compliance
Q. What regulatory guidelines apply to the use of this compound in pharmacological studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
